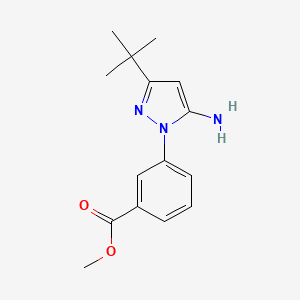

Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate

Description

Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate is a pyrazole-based benzoate ester characterized by a tert-butyl substituent at the 3-position of the pyrazole ring and a methyl ester group at the 3-position of the benzoate moiety.

Properties

Molecular Formula |

C15H19N3O2 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

methyl 3-(5-amino-3-tert-butylpyrazol-1-yl)benzoate |

InChI |

InChI=1S/C15H19N3O2/c1-15(2,3)12-9-13(16)18(17-12)11-7-5-6-10(8-11)14(19)20-4/h5-9H,16H2,1-4H3 |

InChI Key |

XJOZAGWPSARAME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate typically involves a multi-step process. One common method starts with the preparation of 3-amino-5-tert-butyl-1H-pyrazole, which can be synthesized through a solvent-free condensation/reduction reaction sequence starting from 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The resulting intermediate is then reacted with methyl 3-bromobenzoate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can yield alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate, in the development of anticancer agents. A study conducted by Spallarossa et al. demonstrated that a library of phenylaminopyrazoles exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

Research indicates that compounds with pyrazole scaffolds can exhibit anti-inflammatory effects. For instance, derivatives of pyrazole have shown promise in inhibiting pro-inflammatory cytokines and mediating inflammatory pathways, making them candidates for treating conditions like arthritis . The specific structure of this compound may enhance its efficacy in these applications.

Neuroprotective Effects

Emerging evidence suggests that pyrazole derivatives may possess neuroprotective properties. Studies have indicated that certain pyrazole compounds can mitigate oxidative stress and neuronal cell death, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Herbicidal Activity

this compound has been investigated for its herbicidal properties. Research indicates that pyrazole derivatives can inhibit specific enzymes involved in plant growth, thereby controlling weed populations without adversely affecting crop yields . This application is particularly relevant in sustainable agriculture practices.

Pesticidal Properties

In addition to herbicides, compounds containing the pyrazole moiety have been studied for their insecticidal activity. They may act as effective agents against common agricultural pests by disrupting their physiological processes .

Materials Science

Coordination Chemistry

The unique chemical structure of this compound allows it to function as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions has implications for catalysis and materials development . Such complexes may be utilized in various applications, including sensors and electronic devices.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The presence of the amino and ester groups allows for specific interactions with target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Hydrogen-Bonding and Supramolecular Aggregation

Hydrogen-bonding patterns are critical to the dimensionality of supramolecular structures. Key comparisons include:

- 1D vs. 3D Networks: The 4-substituted analogs form 1D–3D networks depending on the substituent. For example, 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid monohydrate generates a 3D framework via N–H⋯O and O–H⋯O bonds, while ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate forms 1D chains .

- Impact of tert-Butyl Group : The bulky tert-butyl group in the target compound likely disrupts extended hydrogen-bonding networks, favoring less dense packing compared to methyl-substituted analogs .

Data Table: Key Comparative Features

Methodological Considerations

Crystallographic analysis of these compounds relies on software such as SHELXL for refinement, ensuring accurate determination of hydrogen-bonding geometries and supramolecular interactions . The tert-butyl group’s electron density is particularly challenging to model, requiring high-resolution data for precise structural elucidation .

Biological Activity

Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate is a notable compound within the pyrazole class, characterized by its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Structural Characteristics

The compound's structure includes a pyrazole ring with an amino group and a tert-butyl substituent, along with a methyl ester linked to a benzoate moiety. Its molecular formula is and it has a molecular weight of approximately 274.31 g/mol .

Pharmacological Potential

This compound has been studied for its role as an enzyme inhibitor and receptor ligand . Its biological activity suggests modulation of various biochemical pathways, which may be leveraged for therapeutic applications. The presence of functional groups such as the amino and ester groups facilitates specific interactions with target proteins, enhancing its potential efficacy in pharmacological contexts .

The compound's mechanism of action primarily involves binding to specific enzymes or receptors, altering their activity to influence cellular processes. This interaction can lead to various biological effects, including anti-inflammatory and analgesic activities .

Comparative Biological Activity

To better understand the biological significance of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate | C13H18N4O2 | Similar structure but different substituent position |

| Ethyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate | C14H20N4O2 | Contains an ethyl group instead of a methyl group |

| Methyl 4-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoate | C13H18N4O2 | Variation in the position of the tert-butyl group |

These comparisons highlight how slight modifications in structure can influence biological properties and activities .

Case Studies and Research Findings

Recent studies have investigated the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance:

- Anti-inflammatory Activity : In vitro assays demonstrated that similar pyrazole compounds exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The IC50 values for some derivatives were reported as low as 54.65 μg/mL, indicating strong anti-inflammatory potential .

- Selectivity Profile : A study evaluated the selectivity of several pyrazole derivatives against various kinases. Compounds showed varying degrees of selectivity with some demonstrating superior inhibition profiles compared to established standards like celecoxib .

- Toxicity Assessment : Toxicity studies indicated that certain derivatives had LD50 values exceeding 2000 mg/kg in animal models, suggesting a favorable safety profile for further development .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via tandem cross-coupling/electrocyclization of enol triflates with diazoacetate esters. Key steps include:

- Enol triflate preparation : Reacting precursors (e.g., substituted acrylates) with triflic anhydride to form enol triflates.

- Electrocyclization : Reaction with ethyl diazoacetate under controlled temperatures (e.g., 60–80°C) to form the pyrazole core.

- Esterification : Final benzoate group introduction via methyl esterification.

Q. Optimization Strategies :

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

Methodological Answer :

- ¹H/¹³C NMR : Assign signals for pyrazole NH₂ (δ 5.2–5.5 ppm) and tert-butyl (δ 1.3 ppm). Aromatic protons in the benzoate moiety appear at δ 7.5–8.1 ppm .

- LC/MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 316.2) and fragmentation patterns.

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Critical Tip : Overlap in aromatic proton signals can be resolved using 2D NMR (COSY, HSQC). For example, NOESY can confirm spatial proximity between tert-butyl and benzoate groups.

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the supramolecular architecture of this compound, and what analytical methods are used to elucidate these patterns?

Methodological Answer : The compound forms 1D–3D supramolecular structures via N–H⋯O and C–H⋯O hydrogen bonds. Key methods include:

Q. How can computational methods like DFT complement experimental data in understanding electronic properties or resolving conflicting spectroscopic results?

Methodological Answer :

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict NMR chemical shifts or vibrational frequencies. Discrepancies between experimental and computed data may indicate conformational flexibility .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., pyrazole NH₂ as a H-bond donor).

- TD-DFT : Correlate UV-Vis absorption bands with electronic transitions (e.g., π→π* in the benzoate group).

Case Study : If NMR signals for NH₂ protons are split unexpectedly, DFT can model rotameric equilibria or intermolecular interactions causing splitting .

Q. What strategies are recommended for resolving contradictions between experimental data (e.g., NMR vs. X-ray) in structural determination?

Methodological Answer :

- Multi-technique validation : Cross-check NMR (solution state) with X-ray (solid state). For example, X-ray may show intermolecular H-bonds not observable in NMR .

- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) that broaden signals at room temperature.

- SC-XRD vs. PXRD : Single-crystal data resolves exact bond lengths, while powder XRD assesses phase purity.

Example : If X-ray shows a planar pyrazole ring but NMR suggests distortion, consider solvent-induced conformational changes or crystal packing forces .

Q. What functionalization strategies can modify the pyrazole or benzoate moieties to tune bioactivity or material properties?

Methodological Answer :

- Pyrazole modification : Introduce substituents at C-5 (e.g., bromination for cross-coupling) or N-1 (alkylation for solubility).

- Benzoate ester hydrolysis : Convert to carboxylic acid for coordination chemistry (e.g., metal-organic frameworks).

- Click chemistry : Use azide-alkyne cycloaddition to append functional groups (e.g., fluorophores) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.